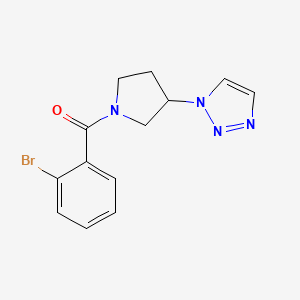

(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(2-溴苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

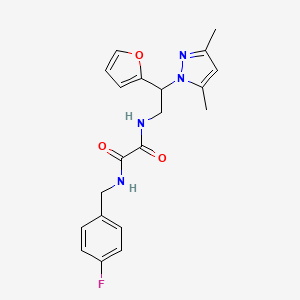

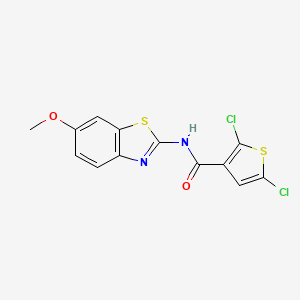

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a bromophenyl group

科学研究应用

药物发现

1,2,3-三唑已成为药物发现中的重要结构单元。它们的高化学稳定性、芳香性以及氢键能力使其成为设计新型药物的理想候选者。 目前市面上已有多种以 1,2,3-三唑为核心结构的药物,包括抗惊厥药、抗生素和抗癌药物 .

有机合成

1,2,3-三唑的合成一直是广泛研究的课题。值得注意的是,“点击化学”方法已得到广泛应用。研究人员利用此方法通过结合叠氮化物和炔烃来有效构建 1,2,3-三唑骨架。 所得化合物除了在药物发现领域以外还有着广泛的应用,例如材料科学和超分子化学 .

聚合物化学

1,2,3-三唑是聚合物化学中的构建单元。将它们掺入聚合物结构可以增强机械强度、热稳定性和溶解度等性能。 研究人员探索这些修饰以根据特定应用定制聚合物 .

生物偶联

生物偶联是指将生物分子(例如蛋白质、肽或核酸)连接到其他分子。1,2,3-三唑由于与生物系统的相容性,在该领域发挥着至关重要的作用。 研究人员利用点击化学来创建用于靶向药物递送、成像和诊断的生物偶联物 .

化学生物学

化学生物学研究小分子与生物系统的相互作用。1,2,3-三唑可作为探针、荧光标记物和酶抑制剂。 它们独特的性质使其成为在分子水平上理解生物过程的宝贵工具 .

荧光成像

荧光 1,2,3-三唑可以选择性地掺入生物分子中。这些探针使研究人员能够可视化特定的细胞成分、研究蛋白质定位并追踪细胞过程。 它们在活细胞成像中的应用促进了细胞生物学和诊断学的进步 .

总之,“(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(2-溴苯基)甲酮”在各个科学领域都具有巨大的潜力。其结构的多功能性和独特性能不断激发着创新研究和应用。 如果您想了解更多详情或探索其他领域,请随时提出! 😊

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and a suitable halide precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

Anticancer Agents: It may exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation and survival.

Neuroprotective Agents: The compound could be explored for its neuroprotective effects, potentially targeting enzymes involved in neurodegenerative diseases.

Industry:

Pharmaceuticals: The compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

作用机制

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromophenyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to the compound’s biological effects.

相似化合物的比较

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, which can affect its lipophilicity and metabolic stability.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylphenyl)methanone: Features a methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness: The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.

属性

IUPAC Name |

(2-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMHLZIWGUKRLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)

![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)